Methyl 3-(3,3-dimethyl-2-oxocyclohexyl)propanoate
Description
Methyl 3-(3,3-dimethyl-2-oxocyclohexyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a cyclohexane ring with a ketone group and a methyl ester group, making it a versatile molecule in various chemical reactions and applications.
Properties
CAS No. |
61188-02-1 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
methyl 3-(3,3-dimethyl-2-oxocyclohexyl)propanoate |
InChI |
InChI=1S/C12H20O3/c1-12(2)8-4-5-9(11(12)14)6-7-10(13)15-3/h9H,4-8H2,1-3H3 |
InChI Key |
QSZKAWFVVZAOFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1=O)CCC(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,3-dimethyl-2-oxocyclohexyl)propanoate typically involves the esterification of 3-(3,3-dimethyl-2-oxocyclohexyl)propanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common, and the reaction is typically conducted at elevated temperatures to accelerate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,3-dimethyl-2-oxocyclohexyl)propanoate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alcohols or amines in the presence of acid or base catalysts.
Major Products Formed
Oxidation: 3-(3,3-dimethyl-2-oxocyclohexyl)propanoic acid.
Reduction: 3-(3,3-dimethyl-2-hydroxycyclohexyl)propanol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(3,3-dimethyl-2-oxocyclohexyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances, flavoring agents, and as a precursor in polymer synthesis.
Mechanism of Action
The mechanism of action of Methyl 3-(3,3-dimethyl-2-oxocyclohexyl)propanoate involves its interaction with various molecular targets, primarily through its ester and ketone functional groups. These groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions that influence the compound’s reactivity and biological activity. The pathways involved may include ester hydrolysis, ketone reduction, and other metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-methyl-2-oxocyclohexyl)propanoate
- Ethyl 3-(3,3-dimethyl-2-oxocyclohexyl)propanoate
- Methyl 3-(2-oxocyclohexyl)propanoate
Uniqueness
Methyl 3-(3,3-dimethyl-2-oxocyclohexyl)propanoate is unique due to the presence of two methyl groups on the cyclohexane ring, which can influence its steric and electronic properties. This structural feature can affect the compound’s reactivity, making it distinct from other similar esters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
